molecular formula C12H15NO B8280332 2-(R)-Phenyl-2-(3-pyrroline-1-yl)ethanol

2-(R)-Phenyl-2-(3-pyrroline-1-yl)ethanol

Cat. No.: B8280332
M. Wt: 189.25 g/mol
InChI Key: AOKXUMARJFHZNA-LBPRGKRZSA-N
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Description

2-(R)-Phenyl-2-(3-pyrroline-1-yl)ethanol is a chiral ethanol derivative featuring a phenyl group in the R-configuration and a 3-pyrroline ring at the 2-position. Key characterization techniques, such as IR spectroscopy and NMR, would be critical for confirming its configuration and purity, as demonstrated in studies on gem-dimethyl-substituted cycloheptenes and nitrobenzoylbenzophenone derivatives .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

(2R)-2-(2,5-dihydropyrrol-1-yl)-2-phenylethanol

InChI

InChI=1S/C12H15NO/c14-10-12(13-8-4-5-9-13)11-6-2-1-3-7-11/h1-7,12,14H,8-10H2/t12-/m0/s1

InChI Key

AOKXUMARJFHZNA-LBPRGKRZSA-N

Isomeric SMILES

C1C=CCN1[C@@H](CO)C2=CC=CC=C2

Canonical SMILES

C1C=CCN1C(CO)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

o-Nitrobenzoylbenzophenone (Compound 8)

  • Structure: Features a nitro group at the ortho position of a benzoylbenzophenone backbone.
  • Synthesis : Prepared via nitration of 1-nitrotoluene and benzaldehyde in chloroform with concentrated nitric acid, achieving a 98% yield .
  • Properties : Melting point of 75–77°C; IR spectra confirm nitro and ketone functional groups.
  • Comparison: Unlike 2-(R)-Phenyl-2-(3-pyrroline-1-yl)ethanol, this compound lacks chirality and ethanol/pyrroline moieties but shares aromatic nitro precursors.

2-Phenylindole

  • Structure : Aromatic indole core substituted with a phenyl group.
  • Synthesis: Derived from catalytic reduction of nitrobenzoylbenzophenone (Compound 8) with 85% yield .
  • Comparison: While both compounds incorporate phenyl groups, 2-phenylindole lacks the ethanol and pyrroline functionalities. Its synthesis highlights reductive pathways that may parallel the main compound’s preparation.

CF2, CF3, and CF4 Sulfonamide Derivatives

  • Structures :
    • CF2 : N-(4-(3,4-dimethylisoxazole-5-yl)sulfamoyl)phenyl-2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamide.
    • CF3 : 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-5-methyl-isoxazol-3-yl)sulfamoyl)phenyl)pentanamide.
    • CF4 : 2-(1,3-dioxoisoindoline-2-yl)-4-methyl-N-(4-(N-thiazole-2-yl)sulfamoyl)phenyl)pentanamide .
  • Comparison: These sulfonamide-isoxazole/thiazole hybrids differ significantly in backbone structure but share heterocyclic motifs. Their synthesis likely involves sulfamoyl coupling, contrasting with the ethanol/pyrroline system of the main compound.

Stereochemical and Conformational Analysis

  • The R-configuration of this compound necessitates advanced stereochemical characterization, akin to studies on gem-dimethyl-substituted cycloheptenes. Low-temperature NMR (-40°C) and molecular modeling were used to resolve conformational equilibria in the latter, suggesting similar methods would apply to the main compound .
  • In contrast, compounds like o-nitrobenzoylbenzophenone lack stereocenters, simplifying their analysis.

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